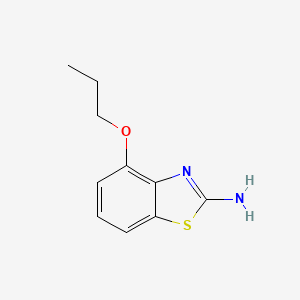

4-Propoxy-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-6-13-7-4-3-5-8-9(7)12-10(11)14-8/h3-5H,2,6H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLHSKIKASSMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306944 | |

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15850-82-5 | |

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Propoxy 1,3 Benzothiazol 2 Amine and Its Functionalized Analogues

Retrosynthetic Strategies for 4-Propoxy-1,3-benzothiazol-2-amine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For 4-propoxy-1,3-benzothiazol-2-amine, the analysis can be envisioned through several disconnections.

A primary disconnection can be made at the C-N bond of the 2-amino group, leading to a 2-halobenzothiazole precursor and an amine. Another strategic disconnection involves breaking the C-O bond of the propoxy group, suggesting a late-stage introduction of the propoxy moiety onto a pre-formed benzothiazole (B30560) ring. A more fundamental disconnection breaks the thiazole (B1198619) ring itself, typically leading back to a substituted aminothiophenol and a cyanating or thiocyanating agent. This approach is often advantageous as it allows for the early introduction of the propoxy group onto the aniline-derived starting material.

To avoid potential issues with chemoselectivity, such as the alkylation of the amine in the presence of a phenol (B47542), it is often strategic to introduce reactive functional groups late in the synthetic sequence. amazonaws.com

Contemporary Synthetic Routes to 2-Amino-1,3-benzothiazole Core Structures

The 2-amino-1,3-benzothiazole core is a versatile scaffold with significant applications in medicinal chemistry. researchgate.netrsc.org A variety of synthetic methodologies have been developed for its construction. researchgate.netrsc.org

One of the most common methods involves the condensation of a 2-aminobenzenethiol with a reagent that provides the C2-N unit, such as cyanogen (B1215507) bromide or thiourea (B124793) derivatives. mdpi.com An alternative and widely used approach is the reaction of an aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, which generates a thiocyanatoaniline intermediate that subsequently cyclizes. researchgate.net

Modern approaches have focused on improving the efficiency, safety, and environmental impact of these syntheses. For instance, the use of hazardous reagents like elemental bromine has been a limitation in some traditional methods. researchgate.net Consequently, the development of milder and more selective reagents and catalysts is an active area of research.

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 2-aminobenzothiazoles. For example, a copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate provides an efficient route to the 2-aminobenzothiazole (B30445) core under mild conditions. acs.org Another one-pot synthesis involves the condensation of aminothiophenols with thiocarbamoyl chloride in the presence of CuCl2 and K2CO3, which proceeds in good yields under mild conditions. nih.gov

The following table summarizes some contemporary synthetic routes to the 2-amino-1,3-benzothiazole core:

| Starting Materials | Reagents and Conditions | Key Features |

| Anilines and Potassium Thiocyanate | Tetrabutylammonium (B224687) tribromide (TBATB), Microwave irradiation | High yields, rapid reaction times. researchgate.net |

| 2-Iodoanilines and Sodium Dithiocarbamates | Cu(OAc)2, Cs2CO3, DMF, 120 °C | Ullmann-type reaction, good yields. nih.gov |

| Isothiocyanatobenzenes and Amines | Iodine (catalyst), Oxygen (oxidant) | Metal-free, environmentally friendly. organic-chemistry.org |

| 2-Iodobenzenamine and Isothiocyanate | Copper(I) catalyst | Mild conditions, efficient tandem reaction. acs.org |

Regioselective Functionalization at the C-4 Position of 1,3-Benzothiazoles

Achieving regioselective functionalization, particularly at the C-4 position of the benzothiazole ring, is crucial for synthesizing specifically substituted analogues like 4-propoxy-1,3-benzothiazol-2-amine. Directing group strategies are often employed to achieve this selectivity. The inherent reactivity of the benzothiazole ring can lead to a mixture of products if not properly controlled.

Recent advances have demonstrated the use of transition-metal catalysis for the regioselective C-H functionalization of benzothiazoles. For instance, a ruthenium(II)-catalyzed direct ortho-amidation of 2-aryl benzo[d]thiazoles has been achieved using acyl azides as the nitrogen source, highlighting the directing capability of the benzothiazole core itself. nih.gov Similarly, iridium-catalyzed C-H borylation has been shown to provide access to versatile borylated benzothiazole building blocks, which can then be further functionalized at specific positions, including C-4. diva-portal.orgacs.org

Challenges in the regioselective functionalization of the six-membered ring of fused heterocyclic systems like benzothiazole exist due to the higher reactivity of the five-membered ring. nih.gov However, the development of new catalytic systems is overcoming these hurdles. For example, palladium-catalyzed direct arylation at the C-4 position of indoles has been achieved using a removable pivaloyl-directing group. nih.gov

Strategies for Introducing the Propoxy Moiety

The introduction of the propoxy group can be achieved through various synthetic strategies. A common method is the Williamson ether synthesis, where a phenol is deprotonated with a base to form a phenoxide, which then reacts with a propyl halide. This reaction is a type of nucleophilic substitution.

In the context of synthesizing 4-propoxy-1,3-benzothiazol-2-amine, the propoxy group can be introduced at different stages. One approach is to start with a propoxy-substituted aniline and then construct the benzothiazole ring. Alternatively, a pre-formed benzothiazole with a hydroxyl group at the C-4 position can be propoxylated. The choice of strategy often depends on the availability of starting materials and the compatibility of the functional groups present in the molecule.

The term "alkoxy" refers to an -O-aliphatic group, with propoxy being a specific example. google.comgoogle.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield of the desired product and minimize the formation of byproducts. For the synthesis of 2-aminobenzothiazoles, various parameters are typically investigated, including the choice of catalyst, solvent, base, temperature, and reaction time.

For example, in copper-catalyzed C-N coupling reactions of 2-aminobenzothiazoles with boronic acids, a study found that using Cu(OAc)2 as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and K3PO4 as the base in acetonitrile (B52724) at room temperature provided the best results. rsc.org The optimization process often involves screening a range of conditions to identify the optimal combination. researchgate.netresearchgate.net

The development of new catalytic systems is also a key aspect of optimization. For instance, a reusable ion-tagged Cu(II) catalyst has been developed for the microwave-assisted synthesis of 2-(N-arylamino)benzothiazoles, offering advantages in terms of catalyst recyclability and reaction efficiency. thieme-connect.com

Modern Synthetic Innovations Applicable to 4-Propoxy-1,3-benzothiazol-2-amine Synthesis

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.combohrium.com This technology has been successfully applied to the synthesis of 2-aminobenzothiazoles and their derivatives. researchgate.netthieme-connect.comscispace.combohrium.comuokerbala.edu.iqarkat-usa.org

The use of microwave irradiation can be particularly beneficial for reactions that are slow at ambient temperatures or require harsh conditions. For instance, the synthesis of 2-aminobenzothiazoles from anilines and potassium thiocyanate using tetrabutylammonium tribromide can be completed in just 3-5 minutes under microwave irradiation, with yields ranging from 76-86%. researchgate.net

A study on the synthesis of a Schiff base from 2-amino-6-nitrobenzothiazole (B160904) demonstrated a significant reduction in reaction time from hours to minutes and an increase in yield when using microwave irradiation compared to conventional heating. scispace.com Another green approach utilizes waste curd water as a catalytic solvent under microwave irradiation for the synthesis of 2-arylbenzothiazoles, achieving high yields of 82-96%. bohrium.com

The following table highlights the advantages of MAOS in the synthesis of benzothiazole derivatives:

| Reaction | Conventional Method | Microwave-Assisted Method |

| Synthesis of Schiff base from 2-amino-6-nitrobenzothiazole | 2 hours reflux, 38% yield scispace.com | Minutes, 78% yield scispace.com |

| Synthesis of 2-arylbenzothiazoles | Typically requires longer reaction times and may use hazardous solvents. | Shorter reaction times, use of greener solvents like water. bohrium.com |

| Condensation of 2-aminothiophenols with chloroacetyl chloride | Acetic acid, longer reaction time. | Acetic acid, 10 minutes. mdpi.com |

Transition-Metal Catalysis (e.g., Palladium- and Copper-Catalyzed Reactions)

The synthesis of 2-aminobenzothiazoles, including 4-propoxy-1,3-benzothiazol-2-amine, has been significantly advanced through the use of transition-metal catalysis. Palladium and copper catalysts, in particular, have proven to be highly effective in facilitating the intramolecular cyclization reactions that form the core benzothiazole structure. clockss.org These methods often offer high yields and good functional group tolerance.

Palladium-Catalyzed Reactions:

Palladium catalysts are instrumental in the synthesis of 2-substituted benzothiazoles from thiobenzanilides via C-H functionalization and subsequent C-S bond formation. nih.gov One effective catalytic system employs a combination of palladium(II), copper(I), and tetrabutylammonium bromide, which has demonstrated high yields in producing a variety of substituted benzothiazoles. nih.gov Another approach involves the intramolecular oxidative C-H bond functionalization of N-arylthioureas. This method utilizes a cocatalytic system of Pd(PPh3)4 and MnO2 under an oxygen atmosphere to directly form the C-S bond, eliminating the need for pre-functionalized ortho-halo substrates. organic-chemistry.org Mechanistic studies of this reaction suggest a pathway that is not consistent with electrophilic palladation, as indicated by a high intramolecular primary kinetic isotope effect. organic-chemistry.org The efficiency of these reactions can be influenced by both steric and electronic factors, with electron-deficient substrates often reacting more readily. organic-chemistry.org

Copper-Catalyzed Reactions:

Copper-catalyzed methods provide a valuable and often more economical alternative to palladium. rsc.org Copper(I) iodide (CuI) has been shown to be an efficient catalyst for the synthesis of 2-aminobenzothiazoles from in situ generated 2-halothioureas, particularly in aqueous media. researchgate.net While reactions with (o-iodoaryl) thioureas proceed smoothly with only a catalytic amount of CuI, the use of bromo and chloro analogues often requires the addition of a base and a ligand. researchgate.net

One-pot syntheses of 2-aminobenzothiazoles have been developed using copper catalysts. For instance, the reaction of 2-haloanilines with dithiocarbamates can be catalyzed by copper(II) oxide (CuO) for bromoanilines, while the corresponding iodoaniline reacts without a catalyst. nih.gov Another one-pot strategy involves the reaction of 2-iodobenzenamine with isothiocyanates, catalyzed by copper(I). katwacollegejournal.com Furthermore, an efficient synthesis of 2-aminobenzothiazoles has been achieved through a copper-catalyzed reaction between carbodiimide (B86325) and sodium hydrosulfide. rsc.org

The table below summarizes key aspects of transition-metal catalyzed synthesis of 2-aminobenzothiazole derivatives.

| Catalyst System | Starting Materials | Key Features |

| Pd(II)/Cu(I)/Bu4NBr | Thiobenzanilides | High yields, good functional group tolerance. nih.gov |

| Pd(PPh3)4/MnO2 | N-arylthioureas | Direct C-H functionalization, avoids ortho-halo substrates. organic-chemistry.org |

| CuI | 2-halothioureas | Efficient in water, especially for iodo-derivatives. researchgate.net |

| CuO | 2-bromoanilines, dithiocarbamates | One-pot synthesis. nih.gov |

| Cu(I) | 2-iodobenzenamine, isothiocyanates | One-pot tandem reaction. katwacollegejournal.com |

| Cu(OTf)2 | Carbodiimide, sodium hydrosulfide | Efficient tandem reaction. rsc.org |

Green Chemistry Approaches (e.g., Solvent-Free, Electrosynthesis, Aqueous Media)

In recent years, there has been a significant shift towards developing more environmentally friendly methods for the synthesis of 2-aminobenzothiazoles, in line with the principles of green chemistry. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for potentially harmful organic solvents. One such method involves the condensation of 2-aminothiophenol (B119425) with various fatty acids under microwave irradiation, using P4S10 as a catalyst, to produce 2-substituted benzothiazoles in high yields. mdpi.com Another solvent-free approach utilizes silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) as a catalyst for the reaction of acyl chlorides with ortho-aminothiophenol. mdpi.com Additionally, a series of benzothiazolium iodide salts, which can serve as precursors to ionic liquids, have been prepared under solvent-free conditions. researchgate.net

Electrosynthesis:

Electrochemical methods provide a powerful and green alternative to traditional chemical synthesis. chim.it Electrosynthesis can often be conducted under mild conditions, avoiding the use of harsh reagents. One electrochemical approach for synthesizing 2-aminobenzothiazole derivatives involves the reaction of anilines with ammonium (B1175870) thiocyanate in the presence of sodium bromide, which acts as both an electrolyte and a brominating agent. researchgate.net This method avoids the use of hazardous oxidants like bromine. researchgate.net Another electrosynthesis protocol for 2-aminobenzothiazoles utilizes inexpensive and readily available NaI and NaCl as cooperative catalysts in an undivided cell, without the need for an external supporting electrolyte or base. rsc.org This method is scalable and employs an environmentally friendly ethanol/water solvent system. rsc.org

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 2-aminobenzothiazoles has been successfully carried out in water. One method involves the tandem reaction of isothiocyanates with 2-aminothiophenols in water, which shows a significant rate acceleration compared to reactions in common organic solvents. rsc.org Iron(III) chloride (FeCl3) has been used as a catalyst for the tandem reaction of 2-iodoaniline (B362364) with isothiocyanates in water, providing an environmentally benign and efficient route to 2-aminobenzothiazoles. rsc.org Furthermore, a copper(I)-catalyzed synthesis of 2-aminobenzothiazoles from in situ generated 2-halothioureas has demonstrated better efficiency in water compared to organic solvents. researchgate.net

The following table highlights some green chemistry approaches for the synthesis of 2-aminobenzothiazole derivatives.

| Green Approach | Reaction | Catalyst/Conditions | Key Advantages |

| Solvent-Free | Condensation of 2-aminothiophenol and fatty acids | P4S10, microwave irradiation | Rapid, efficient, no solvent. mdpi.com |

| Solvent-Free | Reaction of acyl chlorides and ortho-aminothiophenol | NaHSO4-SiO2 | Economical, less time-consuming. mdpi.com |

| Electrosynthesis | Reaction of anilines and ammonium thiocyanate | NaBr, isopropyl alcohol | Avoids hazardous oxidants. researchgate.net |

| Electrosynthesis | Tandem addition-cyclization | NaI/NaCl, EtOH/water | Metal-free, scalable, mild conditions. rsc.org |

| Aqueous Media | Tandem reaction of isothiocyanates and 2-aminothiophenols | None | Rate acceleration, environmentally benign. rsc.org |

| Aqueous Media | Tandem reaction of 2-iodoaniline and isothiocyanate | FeCl3 | Recyclable media. rsc.org |

| Aqueous Media | Intramolecular S-arylation of 2-halothioureas | CuI | Sustainable, efficient. researchgate.net |

Synthetic Approaches for Generating Derivatives of 4-Propoxy-1,3-benzothiazol-2-amine

N-Functionalization of the 2-Amine Group

The 2-amino group of the benzothiazole scaffold is a key site for functionalization, allowing for the synthesis of a wide array of derivatives with diverse properties. nih.gov Common N-functionalization reactions include acylation and alkylation.

N-Acylation: The introduction of an acyl group to the 2-amino position can be achieved through various methods. For example, the reaction of 6-nitro-2-aminobenzothiazole with proline, activated by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl), followed by reduction of the nitro group, allows for subsequent sulfonation at the newly formed amino group on the benzene (B151609) ring. nih.gov

N-Alkylation and N-Arylation: The 2-amino group can also be alkylated or arylated. A copper(II)/1,10-phenanthroline catalytic system has been developed for the N-arylation of 2-aminobenzothiazoles with substituted phenylboronic acids at room temperature. rsc.org This method shows good functional group tolerance, particularly for phenylboronic acids with meta and para halogen substituents. rsc.org

Furthermore, a methodology has been developed for the functionalization of 2-aminobenzothiazole with SMe-isothiourea, urea, and methylamide groups derived from chiral amino acids. mdpi.com This approach allows for the introduction of coordination sites and hydrogen bonding groups to the benzothiazole derivative. mdpi.com

The synthesis of N-substituted (1,3-benzothiazolyl) amino-7-methoxy-6-(3-morpholinopropoxy) quinazoline (B50416) derivatives has also been reported, starting from various N-substituted 2-aminobenzothiazoles and a substituted quinazoline. nih.gov

Substituent Effects on the Benzene Ring

The nature and position of substituents on the benzene ring of the 2-aminobenzothiazole core can significantly influence the reactivity and properties of the molecule.

The synthesis of 6-N-functionalized derivatives of 2-aminobenzothiazoles can be achieved from the corresponding 6-nitro-2-aminobenzothiazole. nih.gov This process typically involves the protection of the 2-amino group, followed by the reduction of the nitro group to an amino group, which can then be further functionalized through reactions like acylation or sulfonylation. nih.gov

The electronic properties of substituents on the benzene ring can affect the yield of certain reactions. For instance, in the copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates, the presence of either electron-donating or electron-withdrawing groups on the aniline ring does not significantly impact the product yield. mdpi.com

In some cases, unexpected reactions can occur due to substituent effects. For example, during the copper-catalyzed synthesis of 2-aminobenzothiazoles, an unprecedented demethoxylation was observed in an o-methoxy-o-iodoarylthiourea, which was followed by a Friedel–Crafts type methylation para to the nitrogen. researchgate.net

Comprehensive Spectroscopic and Advanced Structural Characterization of 4 Propoxy 1,3 Benzothiazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 4-Propoxy-1,3-benzothiazol-2-amine. By analyzing one- and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons. In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit distinct signals for the aromatic protons of the benzothiazole (B30560) ring system, the protons of the propoxy side chain, and the amine protons.

The aromatic region is expected to show three signals corresponding to the protons at positions 5, 6, and 7 of the benzothiazole ring. The proton at C-5 would likely appear as a doublet of doublets, coupled to both H-6 and H-7 (a smaller, meta-coupling). The protons at C-6 and C-7 would also present as complex multiplets or doublets of doublets due to their mutual coupling and coupling with H-5.

The aliphatic propoxy group would give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons directly attached to the oxygen atom. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 7.0 - 7.5 | Broad Singlet | N/A |

| H-7 | 7.30 - 7.45 | Doublet | ~8.0 |

| H-5 | 7.10 - 7.25 | Doublet | ~8.0 |

| H-6 | 6.80 - 6.95 | Triplet | ~8.0 |

| -OCH₂- | 3.90 - 4.10 | Triplet | ~6.5 |

| -CH₂- | 1.70 - 1.90 | Sextet | ~7.0 |

| -CH₃ | 0.95 - 1.10 | Triplet | ~7.5 |

Carbon-13 (¹³C) NMR for Backbone Carbon Connectivity

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Due to the presence of ten unique carbon atoms, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The most downfield signal would correspond to the C-2 carbon, which is bonded to two nitrogen atoms and a sulfur atom, placing it in a highly deshielded environment. The aromatic carbons of the benzothiazole ring would resonate in the typical aromatic region (δ 110-155 ppm). The carbon attached to the propoxy group (C-4) and the carbon adjacent to the sulfur atom (C-7a) would be significantly influenced by these heteroatoms. The three aliphatic carbons of the propoxy chain would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165 - 170 |

| C-4 | 145 - 150 |

| C-7a | 150 - 155 |

| C-5a | 130 - 135 |

| C-6 | 120 - 125 |

| C-7 | 115 - 120 |

| C-5 | 110 - 115 |

| -OCH₂- | 65 - 70 |

| -CH₂- | 20 - 25 |

| -CH₃ | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures and Conformations

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing detailed structural and conformational features.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons of the propoxy chain (-OCH₂-CH₂-CH₃) and between the neighboring aromatic protons (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, a correlation between the -OCH₂- protons and the C-4 carbon would definitively confirm the position of the propoxy substituent on the benzothiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing insights into the molecule's conformation. A key NOE would be expected between the -OCH₂- protons of the propoxy group and the H-5 proton on the aromatic ring, confirming their spatial proximity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in 4-Propoxy-1,3-benzothiazol-2-amine.

The FT-IR spectrum would be characterized by distinct absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the propoxy group would appear just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring typically gives a strong absorption around 1600-1650 cm⁻¹. The C-O-C stretching of the ether linkage would produce a strong band in the 1200-1250 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3450 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| C=N Stretch (thiazole) | 1640 - 1610 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Stretch (ether) | 1260 - 1200 | Strong |

| C-S Stretch | 750 - 650 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For 4-Propoxy-1,3-benzothiazol-2-amine (C₁₀H₁₂N₂OS), the calculated exact mass of the protonated molecule [M+H]⁺ is 209.0743.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways would likely involve the loss of the propoxy side chain. Initial fragmentation could involve the cleavage of the O-propyl bond, leading to the loss of a propyl radical (•C₃H₇) or propene (C₃H₆) through a rearrangement, resulting in a prominent fragment ion corresponding to 4-hydroxy-1,3-benzothiazol-2-amine. Further fragmentation of the benzothiazole ring would also be observed.

Interactive Data Table: Predicted HRMS Fragmentation

| m/z (calculated) | Ion Formula | Plausible Identity |

| 209.0743 | [C₁₀H₁₃N₂OS]⁺ | [M+H]⁺ |

| 167.0274 | [C₇H₇N₂OS]⁺ | [M - C₃H₆ + H]⁺ |

| 151.0325 | [C₇H₇N₂S]⁺ | [M - C₃H₅O]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry, Intermolecular Interactions, and Tautomeric Forms

X-ray crystallography provides the most definitive three-dimensional structure of the molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 4-Propoxy-1,3-benzothiazol-2-amine may not be publicly available, analysis of related 2-aminobenzothiazole (B30445) structures allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

The benzothiazole ring system is expected to be essentially planar. A key feature in the crystal packing of 2-aminobenzothiazole derivatives is the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds between the exocyclic amino group of one molecule and the endocyclic nitrogen atom of a neighboring molecule. researchgate.netnih.gov This robust hydrogen-bonding motif is highly likely to be present in the crystal structure of the title compound.

A significant aspect of 2-aminobenzothiazole chemistry is the potential for amino-imino tautomerism. In the solid state, the amino tautomer is generally the more stable and observed form. Crystallographic data would confirm the location of the amine protons and the C2-N bond length, which would be consistent with a single bond in the amino tautomer, definitively establishing its dominance in the crystalline phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic properties of conjugated systems such as 4-Propoxy-1,3-benzothiazol-2-amine. The absorption of UV or visible light by the molecule induces transitions of electrons from lower energy molecular orbitals (typically bonding π or non-bonding n orbitals) to higher energy anti-bonding molecular orbitals (π*). The wavelengths of maximum absorbance (λmax) and the intensity of these absorptions provide valuable insights into the molecule's electronic structure and the extent of its chromophore system.

The core chromophore of 4-Propoxy-1,3-benzothiazol-2-amine is the benzothiazole ring, a bicyclic aromatic system containing nitrogen and sulfur heteroatoms. This conjugated system is responsible for strong absorption in the UV region, primarily due to π→π* transitions. The electronic properties of this core are significantly modulated by the presence of two key auxochromes: the 2-amino (-NH₂) group and the 4-propoxy (-O-CH₂CH₂CH₃) group.

Both the amino and propoxy groups are potent electron-donating groups due to the lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These groups extend the conjugation of the benzothiazole ring system through resonance, donating electron density into the aromatic π-system. This extension of the conjugated system decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy (i.e., light of a longer wavelength) is required to induce an electronic transition. This effect results in a bathochromic shift (a shift to longer wavelengths) of the principal absorption bands compared to the unsubstituted benzothiazole parent molecule.

The UV-Vis spectrum of 4-Propoxy-1,3-benzothiazol-2-amine is expected to be characterized by intense absorption bands corresponding to these π→π* transitions. Additionally, weaker n→π* transitions, involving the excitation of non-bonding electrons from the nitrogen and sulfur atoms to an anti-bonding π* orbital, may also be observed, often appearing as shoulders on the main absorption peaks.

While specific experimental data for 4-Propoxy-1,3-benzothiazol-2-amine is not extensively published, the electronic absorption characteristics can be reliably inferred from data on closely related 2-aminobenzothiazole derivatives. The position and intensity of absorption maxima are influenced by the nature and position of substituents on the benzothiazole core. nih.govresearchgate.net For instance, the presence of electron-donating groups consistently leads to a red shift in the absorption spectra. researchgate.net

The polarity of the solvent can also influence the UV-Vis spectrum, a phenomenon known as solvatochromism. For π→π* transitions in molecules like this, an increase in solvent polarity typically causes a slight bathochromic (red) shift, as the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, n→π* transitions often exhibit a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

The following table presents UV-Vis absorption data for related benzothiazole compounds, illustrating the typical absorption ranges for the electronic transitions in this class of molecules.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| 2-Aminobenzothiazole | Ethanol | 268 | 10,000 | π→π |

| 2-Amino-6-methoxybenzothiazole | Ethanol | 231, 274, 315 | - | π→π |

| 2-Phenylbenzothiazole | Dichloromethane | 311 | - | π→π |

| Thienyl-benzothiazole derivative (with donor group) | Ethanol | 372-406 | - | Intra-molecular Charge Transfer (ICT) / π→π |

This table is compiled from representative data for structurally similar compounds to provide context for the expected spectral properties of 4-Propoxy-1,3-benzothiazol-2-amine.

Computational and Theoretical Chemistry Studies on 4 Propoxy 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational for examining a molecule's electronic structure and predicting its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential)

Density Functional Theory (DFT) is a standard computational method used to investigate the electronic structure of molecules. conicet.gov.ar For 4-Propoxy-1,3-benzothiazol-2-amine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would first determine the molecule's most stable three-dimensional shape (geometry optimization). scirp.org

From this optimized geometry, key electronic properties would be calculated:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. conicet.gov.ar The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com For related benzothiazole (B30560) derivatives, the HOMO is often located over the benzothiazole ring system and the amino group, while the LUMO distribution varies. scirp.orgacs.org

Reactivity Descriptors (Fukui Functions, Global/Local Reactivity Indices)

Based on the electronic properties derived from DFT, various reactivity descriptors can be calculated to quantify chemical behavior:

Global Reactivity Indices: Parameters like chemical hardness, softness, electronegativity, and the electrophilicity index are calculated from HOMO and LUMO energies. conicet.gov.armdpi.com These values provide a general, molecule-wide measure of stability and reactivity. A "soft" molecule with a small HOMO-LUMO gap is generally more reactive than a "hard" molecule. mdpi.com

Local Reactivity Indices (Fukui Functions): While global indices describe the molecule as a whole, Fukui functions predict which specific atoms within the molecule are most likely to participate in a reaction. researchgate.net They identify the sites most susceptible to nucleophilic attack, electrophilic attack, or radical attack, offering a more detailed picture of reactivity than an MEP map alone. For a molecule like 4-Propoxy-1,3-benzothiazol-2-amine, this analysis would pinpoint the reactivity of the different nitrogen and sulfur atoms and the carbons on the aromatic rings.

Tautomeric Equilibrium and Conformational Analysis

Tautomeric Equilibrium: 2-aminobenzothiazoles can exist in two tautomeric forms: the amino form and the imino form. Computational studies on the parent 2-aminobenzothiazole (B30445) and its derivatives have shown that the amino tautomer is generally the more stable form. researchgate.net A theoretical study on 4-Propoxy-1,3-benzothiazol-2-amine would calculate the relative energies of its potential tautomers to determine the predominant species under normal conditions.

Molecular Docking Investigations of 4-Propoxy-1,3-benzothiazol-2-amine

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a large molecule, typically a protein receptor. pensoft.netnih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Binding Modes and Affinities with Relevant Biological Targets

Benzothiazole derivatives have been investigated as inhibitors for various biological targets, including enzymes like HER kinase, tubulin, and N-myristoyltransferase (NMT). pensoft.netresearchgate.netjst.go.jp A docking study for 4-Propoxy-1,3-benzothiazol-2-amine would first require the selection of a relevant protein target. The compound would then be computationally placed into the protein's active site in various orientations.

The simulation calculates a "docking score" or binding affinity (often in kcal/mol) for each pose, which estimates the strength of the interaction. researchgate.net A lower (more negative) score generally indicates a more favorable binding interaction. This allows researchers to predict the most likely binding mode and rank the compound's potential efficacy against different targets.

Ligand-Protein Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting the binding score, docking analysis provides a detailed view of the specific intermolecular interactions that stabilize the ligand-protein complex. For 4-Propoxy-1,3-benzothiazol-2-amine, this would involve identifying:

Hydrogen Bonding: The amino group (-NH₂) and the propoxy oxygen are potential hydrogen bond donors and acceptors. The nitrogen atom in the thiazole (B1198619) ring can also act as an acceptor. Docking simulations would identify if these groups form hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartic acid) in the protein's active site. researchgate.net

Hydrophobic Interactions: The benzene (B151609) and thiazole rings of the benzothiazole core, as well as the propyl chain, are hydrophobic. These parts of the molecule would likely form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine in the binding pocket.

A hypothetical data table for such an analysis would resemble the following, detailing the interactions with specific amino acid residues of a target protein.

Hypothetical Ligand-Protein Interaction Table (Note: This table is for illustrative purposes only, as no specific data exists for this compound.)

| Interaction Type | Interacting Atom(s) on Ligand | Interacting Amino Acid Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amino Group (-NH₂) | ASP 184 | 2.9 |

| Hydrogen Bond | Thiazole Nitrogen (N) | SER 122 | 3.1 |

| Hydrophobic | Benzene Ring | LEU 88 | 3.8 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the dynamic behavior and stability of a ligand bound to its protein target. nih.govnih.gov For a potential drug candidate like 4-Propoxy-1,3-benzothiazol-2-amine, understanding its interaction with a target protein at a dynamic level is crucial.

MD simulations of benzothiazole derivatives complexed with various protein targets have been performed to elucidate their binding stability. nih.govbiointerfaceresearch.com These simulations typically track key parameters over a set period, often in the nanosecond range, to assess the integrity of the protein-ligand complex.

Key Parameters in MD Simulations:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a protein's backbone atoms or a ligand's heavy atoms from a reference structure over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains in a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein. High RMSF values for amino acid residues in the binding pocket may indicate induced-fit effects upon ligand binding.

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are critical for binding affinity and specificity. MD simulations can track these interactions throughout the simulation.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Protein RMSD | 1.5 - 3.0 Å | Indicates structural stability of the protein backbone. |

| Ligand RMSD | < 2.0 Å | Suggests the ligand remains stably bound in the active site. |

| Radius of Gyration (Rg) | Stable fluctuations around a mean value | Indicates the protein maintains its overall fold. |

| Hydrogen Bonds | Consistent formation with key residues | Highlights critical interactions for binding affinity. |

By analyzing these parameters, researchers can gain a detailed understanding of how a compound like 4-Propoxy-1,3-benzothiazol-2-amine might behave within a biological system, predicting its binding stability and identifying key interacting residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Propoxy-1,3-benzothiazol-2-amine Derivatives (focused on in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 4-Propoxy-1,3-benzothiazol-2-amine derivatives, QSAR studies can be instrumental in predicting the in vitro activity of newly designed analogues, thereby prioritizing synthetic efforts towards more potent compounds.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A typical QSAR study involves the following steps:

Data Set Selection: A series of benzothiazole derivatives with experimentally determined in vitro activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, and surface area.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. physchemres.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A study on (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives as antiproliferative agents utilized a 3D-QSAR approach, which provided high predictive accuracy. researchgate.net Similarly, QSAR analysis of 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors revealed the importance of descriptors related to electronegativity and atomic van der Waals volumes. nih.gov

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Molecular branching. |

| Geometrical | Molecular Surface Area | Shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic properties and reactivity. |

For 4-Propoxy-1,3-benzothiazol-2-amine, a QSAR model could be developed by synthesizing and testing a series of derivatives with variations in the propoxy group or substitutions on the benzothiazole ring. The resulting model would guide the design of new analogues with potentially enhanced in vitro activity.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov This model can then be used as a 3D query to search large compound databases in a process called virtual screening, to identify novel molecules with the potential for similar biological activity.

For 4-Propoxy-1,3-benzothiazol-2-amine, a pharmacophore model could be developed based on its structure and the structures of other known active benzothiazole derivatives. The key steps in this process are:

Pharmacophore Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified in a set of active compounds.

Pharmacophore Model Generation: The spatial arrangement of these features is defined to create a 3D pharmacophore model.

Model Validation: The model's ability to distinguish between active and inactive compounds is evaluated.

Virtual Screening: The validated pharmacophore model is used to screen large chemical databases (e.g., ZINC, ChemBridge) to find molecules that match the pharmacophoric features. nih.gov

The hits from the virtual screen can then be further analyzed using molecular docking and MD simulations before being selected for chemical synthesis and biological testing. This approach has been successfully applied to discover novel inhibitors for various targets.

| Pharmacophoric Feature | Potential Location on the Scaffold |

|---|---|

| Hydrogen Bond Donor | Amino group at position 2 |

| Hydrogen Bond Acceptor | Nitrogen atom in the thiazole ring |

| Hydrophobic/Aromatic | Benzene ring of the benzothiazole core |

| Hydrophobic | Propoxy group at position 4 |

The development of a robust pharmacophore model for 4-Propoxy-1,3-benzothiazol-2-amine would significantly accelerate the discovery of novel analogues with desired biological activities, expanding the therapeutic potential of the benzothiazole scaffold.

Due to a lack of specific scientific data for the chemical compound 4-Propoxy-1,3-benzothiazol-2-amine across the requested biological and biochemical assays, a detailed article according to the provided outline cannot be generated at this time. Extensive searches for enzyme inhibition assays, receptor binding studies, and cell-based assay results for this specific molecule did not yield the particularized data necessary to populate the required sections and subsections.

Further research would be required to establish the in vitro biological and biochemical activities of 4-Propoxy-1,3-benzothiazol-2-amine to address the detailed points of the proposed investigation.

Investigation of in Vitro Biological and Biochemical Activities of 4 Propoxy 1,3 Benzothiazol 2 Amine

Structure-Activity Relationship (SAR) Studies of 4-Propoxy-1,3-benzothiazol-2-amine Analogues

Detailed SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 4-Propoxy-1,3-benzothiazol-2-amine, this would involve the synthesis and in vitro testing of a series of related molecules (analogues) to determine which structural features are critical for its activity.

To investigate the influence of substituent position and nature, researchers would typically synthesize analogues of 4-Propoxy-1,3-benzothiazol-2-amine by modifying two key areas: the alkoxy group at position 4 and other substituents on the benzothiazole (B30560) ring.

Variation of the Alkoxy Group: A systematic study would involve synthesizing analogues where the propoxy group at the C-4 position is replaced with other alkoxy groups of varying chain length and branching (e.g., methoxy (B1213986), ethoxy, isopropoxy, butoxy). This would help determine if the size and lipophilicity of this group are optimal for activity. For instance, studies on other benzothiazole derivatives have shown that the introduction of an alkoxy group can enhance antiproliferative activity. researchgate.net

Substitution at Other Positions: Analogues would also be created by adding various substituents (e.g., halogens like chloro or fluoro, or electron-donating groups like methyl) at other available positions on the benzene (B151609) ring of the benzothiazole nucleus (positions 5, 6, and 7). This would clarify whether the electronic properties or steric bulk at these positions modulate the compound's biological effects. For example, research on other 2-aminobenzothiazoles has indicated that substitutions at the C-6 position are crucial for their biological properties. core.ac.uk

The in vitro activity of these synthesized analogues would then be compared to the parent compound, 4-Propoxy-1,3-benzothiazol-2-amine. This comparative data, which is currently unavailable in the literature for this specific compound, would allow for the generation of a detailed SAR profile.

A hypothetical data table for such a study might look like this:

| Compound ID | R (at C4) | Substituent (at C6) | In Vitro Activity (e.g., IC50 in µM) |

| Target | -O-CH2CH2CH3 | -H | Data not available |

| Analogue 1 | -O-CH3 | -H | Data not available |

| Analogue 2 | -O-CH2CH3 | -H | Data not available |

| Analogue 3 | -O-CH2CH2CH3 | -Cl | Data not available |

| Analogue 4 | -O-CH2CH2CH3 | -F | Data not available |

This table is for illustrative purposes only, as the specific data for these compounds could not be located.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact differently with different stereoisomers of a drug molecule.

For 4-Propoxy-1,3-benzothiazol-2-amine, an investigation into stereochemical effects would require the synthesis and testing of chiral analogues. This could involve introducing a chiral center, for instance, by using a branched alkoxy group at the C-4 position (e.g., sec-butoxy) or by adding a chiral substituent elsewhere on the molecule.

The resulting enantiomers (non-superimposable mirror images) or diastereomers would then be separated and their in vitro activities evaluated independently. A significant difference in activity between stereoisomers would indicate that the specific 3D conformation of the molecule is important for its interaction with its biological target.

Currently, there are no published studies on the synthesis of chiral analogues of 4-Propoxy-1,3-benzothiazol-2-amine or the evaluation of their stereochemical effects on biological activity.

Prospective Pre Clinical Research Applications of 4 Propoxy 1,3 Benzothiazol 2 Amine Non Clinical Focus

Development as a Molecular Probe for Elucidating Biological Pathways

The benzothiazole (B30560) scaffold is a core component of many fluorescent probes due to its favorable photophysical properties. researchgate.net Derivatives are widely used to detect and visualize specific biological molecules and processes, thereby helping to elucidate complex biological pathways.

The structure of 4-Propoxy-1,3-benzothiazol-2-amine suggests its potential as a scaffold for novel molecular probes. The benzothiazole core can act as a fluorophore, and its emission properties can be modulated by interactions with specific biological targets. researchgate.net Researchers have successfully developed benzothiazole-based fluorescent probes for detecting protein aggregates that are hallmarks of neurodegenerative diseases. For example, certain push-pull benzothiazole (PP-BTA) derivatives have been synthesized to detect β-amyloid (Aβ) and α-synuclein (α-syn) aggregates, which are involved in Alzheimer's and Parkinson's disease, respectively. nih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to these protein aggregates, allowing for clear visualization in brain tissue. nih.gov

Similarly, 4-Propoxy-1,3-benzothiazol-2-amine could be functionalized to target specific enzymes, receptors, or nucleic acid structures like G-quadruplex DNA. researchgate.net The propoxy group may enhance cell membrane permeability, a crucial feature for probes designed to image intracellular targets. chem960.com The 2-amino group serves as a convenient site for chemical modification, allowing for the attachment of specific targeting moieties or reactive groups that respond to analytes like biothiols or hydrogen peroxide. rsc.orgmdpi.com

Table 1: Examples of Benzothiazole-Based Fluorescent Probes and Their Targets

| Probe Type | Target Analyte | Binding Affinity (Kd) | Application |

|---|---|---|---|

| Push-Pull Benzothiazole (PP-BTA) Derivatives | β-Amyloid (Aβ) Aggregates | 40-148 nM | Staining senile plaques in Alzheimer's disease brain sections nih.gov |

| Push-Pull Benzothiazole (PP-BTA) Derivatives | α-Synuclein (α-syn) Aggregates | 48-353 nM | Labeling Lewy bodies in Parkinson's disease brain sections nih.gov |

| Benzothiazole-DNBS | Biothiols (Cys, Hcy, GSH) | N/A (Turn-on response) | Imaging biothiols in living cells mdpi.com |

This table presents data for analogous benzothiazole derivatives to illustrate the potential applications of the 4-propoxy-1,3-benzothiazol-2-amine scaffold.

Role as a Lead Compound for Further Synthetic Optimization and In Vitro Profiling

The 2-aminobenzothiazole (B30445) scaffold is a cornerstone in drug discovery, serving as the starting point for numerous therapeutic agents. researchgate.net Derivatives have been developed as potent and selective antitumor agents, with some compounds advancing to clinical consideration. nih.gov The versatility of the 2-aminobenzothiazole core allows for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

4-Propoxy-1,3-benzothiazol-2-amine is a viable candidate for a lead compound in drug discovery programs. Its structure can be systematically modified at several positions:

The 2-Amino Group: This group can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate binding affinity and biological activity. rsc.orgnih.gov

The Benzene (B151609) Ring: The aromatic ring can undergo electrophilic substitution to introduce various functional groups that can alter electronic properties and interactions with biological targets. nih.gov

The 4-Propoxy Group: The length and branching of the alkoxy chain can be varied to fine-tune lipophilicity, which influences solubility, membrane permeability, and metabolic stability. chem960.com

For example, research on other 2-amino benzothiazoles has identified compounds with bactericidal activity against Mycobacterium tuberculosis. nih.gov A lead compound from this class could be optimized to improve metabolic stability while retaining potent intracellular activity. nih.gov Similarly, other benzothiazole series have yielded potent dual Src/Abl kinase inhibitors and dopamine (B1211576) receptor ligands, demonstrating the broad therapeutic potential of the scaffold. nih.govnih.gov

Contribution to Rational Drug Design and Development Paradigms (pre-clinical, conceptual)

Rational drug design relies on understanding the interaction between a small molecule and its biological target. The rigid, planar structure of the benzothiazole ring system makes it an ideal scaffold for computational modeling and structure-based design. nih.gov 4-Propoxy-1,3-benzothiazol-2-amine can serve as a foundational structure in the conceptual design of new therapeutic agents, particularly inhibitors for enzymes like kinases or signal peptidases. chem960.comnih.gov

In a typical drug design paradigm, the 4-Propoxy-1,3-benzothiazol-2-amine molecule would be docked into the active site of a target protein. Computational analysis would then predict optimal modifications to enhance binding affinity and selectivity. For instance, designing novel kinase inhibitors often involves creating derivatives that form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. nih.govacs.org The 2-amino group of the benzothiazole scaffold is well-positioned to act as a hydrogen bond donor, a common feature in many kinase inhibitors.

The development of potent antitumor agents like 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) exemplifies this approach, where SAR studies guided the synthesis of analogues with superior potency and a selective activity profile against various cancer cell lines. nih.gov

Exploration in Advanced Materials Science (e.g., organic electronics, sensors, dyes)

Beyond biomedical applications, benzothiazole derivatives are of significant interest in materials science due to their unique electronic and optical properties. mdpi.com They are utilized as building blocks for organic semiconductors, fluorescent materials, and chemosensors. mdpi.comnih.gov These applications stem from the electron-deficient nature of the benzothiazole ring, which can be paired with electron-donating moieties to create donor-acceptor (D–A) systems with tunable properties. nih.gov

4-Propoxy-1,3-benzothiazol-2-amine possesses features relevant to materials science. The benzothiazole core can function as an electron-accepting unit. The electronic properties can be further tuned by modifying the 2-amino group. Such molecules are candidates for:

Organic Light-Emitting Diodes (OLEDs): Theoretical studies on related benzothiazole derivatives show their potential as emitters for OLEDs, with luminescence characteristics that can be tuned by structural modifications. research-nexus.net

Organic Field-Effect Transistors (OFETs): As a component of π-conjugated polymers, the benzothiadiazole moiety (a related structure) has been used to create high-performance materials for OFETs. rsc.org

Dyes and Sensors: The strong fluorescence of many benzothiazole compounds makes them useful as dyes. mdpi.com When functionalized with specific recognition units, they can act as chemosensors for detecting metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, often with a clear colorimetric or fluorescent response. researchgate.netacs.org

Table 2: Calculated Electronic Properties of Analogous Benzothiazole Donor-Acceptor Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Comp1 (Benzothiazole-Benzaldehyde) | -5.59 | -2.31 | 3.28 |

| Comp2 (Benzothiazole with -CH3 group) | -5.58 | -2.25 | 3.33 |

| Comp3 (Benzothiazole with -NO2 group) | -6.18 | -3.07 | 3.11 |

Data from theoretical calculations on different benzothiazole derivatives illustrates how substituents affect electronic properties relevant to materials science. nih.gov HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Applications in Analytical Chemistry and Chemical Biology Tools

The potential of 4-Propoxy-1,3-benzothiazol-2-amine extends to its use as a versatile tool in analytical chemistry and chemical biology. The 2-aminobenzothiazole scaffold is a key intermediate for synthesizing a wide range of more complex heterocyclic systems. rsc.orgrsc.org This synthetic accessibility allows for its incorporation into various chemical tools.

Potential applications include:

Solid-Phase Synthesis: The 2-aminobenzothiazole scaffold can be used in solid-phase synthesis protocols to rapidly generate libraries of derivatives for high-throughput screening in drug discovery. nih.govnih.gov

Reactive Intermediates: The 2-amino group can be converted into a diazonium salt or other reactive species, enabling its use in bioconjugation to label proteins or other biomolecules.

Chromogenic Reagents: As demonstrated by chemosensors for metal ions, derivatives can be designed to produce a distinct color change in the presence of a specific analyte, enabling simple and rapid detection methods. acs.org

The combination of a stable, photoactive core with a synthetically tractable amino group makes 4-Propoxy-1,3-benzothiazol-2-amine a promising platform for the development of next-generation tools for chemical and biological research.

Future Directions, Research Gaps, and Challenges in the Study of 4 Propoxy 1,3 Benzothiazol 2 Amine

Development of More Efficient and Sustainable Synthetic Methodologies

A significant challenge in the development of benzothiazole-based drug candidates is the creation of efficient and environmentally benign synthetic processes. Traditional methods often require harsh reaction conditions, toxic solvents, or expensive catalysts. mdpi.comresearchgate.net The future of synthesizing 4-propoxy-1,3-benzothiazol-2-amine and its derivatives lies in the adoption of green chemistry principles.

Recent advancements have highlighted several promising avenues:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of 2-aminobenzothiazole (B30445) derivatives. researchgate.netnih.govjusst.orgnih.gov It offers a pathway to rapid library generation for screening purposes.

Use of Benign Solvents: Research has demonstrated that water or ionic liquids can serve as effective and environmentally friendly solvents for synthesizing the 2-aminobenzothiazole core, replacing volatile and toxic organic solvents. rsc.orgijpsr.com

Novel Catalytic Systems: The development of biocatalysts, such as engineered enzymes, or new heterogeneous catalysts offers a green and highly efficient alternative for the oxidative cyclization reactions central to benzothiazole (B30560) synthesis. mdpi.comrsc.org These catalysts can be recyclable, reducing waste and cost. mdpi.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions where several bonds are formed in a single operation represents a highly efficient and atom-economical approach to generating complex benzothiazole derivatives. nih.gov

These sustainable methodologies are not only crucial for environmental stewardship but also for the economic viability of producing these compounds on a larger scale for further research and potential clinical application. rsc.orgijpsr.com

| Synthesis Approach | Key Advantages | Representative Reference(s) |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, rapid library synthesis. | researchgate.netnih.gov |

| Aqueous Media | Environmentally benign, significant rate acceleration observed. | rsc.org |

| Ionic Liquids | Green alternative to volatile organic solvents, enhanced reaction rates. | ijpsr.com |

| Biocatalysis (Enzymes) | High efficiency, mild reaction conditions, environmentally friendly. | rsc.org |

| Heterogeneous Catalysis | Recyclable catalysts, high yields, short reaction times. | mdpi.com |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-analyze cycle. researchgate.netresearchgate.netmdpi.com For 4-propoxy-1,3-benzothiazol-2-amine, these computational tools are essential for navigating the vast chemical space of possible derivatives to identify candidates with optimal therapeutic profiles.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML-driven QSAR models can predict the biological activity of novel benzothiazole analogues based on their structural features. wjahr.comnih.govnih.gov This allows researchers to prioritize the synthesis of compounds most likely to be active, saving time and resources.

Molecular Docking and Dynamics: In silico docking studies predict how derivatives of 4-propoxy-1,3-benzothiazol-2-amine might bind to specific protein targets. ijprajournal.comresearchgate.netbiointerfaceresearch.comacs.org Molecular dynamics simulations can further elucidate the stability and behavior of these ligand-protein complexes over time. researchgate.netbiointerfaceresearch.com

ADMET Prediction: A major hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI algorithms can predict these properties early in the design phase, helping to eliminate compounds likely to fail in later stages. jusst.orgijprajournal.com

De Novo Drug Design: Deep learning models can generate entirely new molecular structures, including novel benzothiazole scaffolds, that are optimized for desired properties such as high potency and low toxicity. mdpi.com

By harnessing these in silico methods, research can move beyond trial-and-error synthesis toward a more rational, prediction-driven approach to designing the next generation of benzothiazole-based therapeutics. wjahr.comijprajournal.com

Discovery of Novel Molecular Targets through High-Throughput Screening of Analogues

While the benzothiazole scaffold is known to interact with various targets, the specific molecular targets for many of its derivatives, including 4-propoxy-1,3-benzothiazol-2-amine, remain to be fully elucidated. High-throughput screening (HTS) of diverse libraries of its analogues is a critical strategy for identifying new biological activities and novel molecular targets. ijbs.comresearchgate.net

Successful HTS campaigns with related benzothiazole compounds provide a clear blueprint for future research:

Kinase Inhibition: A screen of a kinase inhibitor library identified 2-aminobenzothiazoles as active against Mycobacterium tuberculosis, suggesting that specific kinases could be targets. nih.gov Another HTS campaign identified a 2-aminobenzothiazole derivative as a potent and selective inhibitor of DYRK2, a kinase implicated in cancer. nih.gov

Enzyme Inhibition: HTS identified a benzothiazole analogue as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in neurological and inflammatory processes. acs.org

Protein-Protein Interaction: An HTS campaign using a promoter-driven luciferase assay identified an N-(4,6-dimethyl-1,3-benzothiazol-2-yl) derivative as an inhibitor of S100A4, a protein involved in cancer metastasis. ijbs.com

Systematically creating and screening libraries of analogues of 4-propoxy-1,3-benzothiazol-2-amine against a wide range of assays (e.g., enzymatic, cell-based, binding) is a key research direction. This approach holds the potential to uncover unexpected therapeutic applications and link this chemical scaffold to new disease pathways.

Detailed Investigation of Polypharmacology and Off-Target Binding Profiles (in silico and in vitro)

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword. It can lead to beneficial, multi-pronged therapeutic effects or cause undesirable off-target toxicity. A critical future challenge is to systematically map the polypharmacology of 4-propoxy-1,3-benzothiazol-2-amine and its derivatives.

This requires a dual approach:

In Silico Profiling: Computational tools and target prediction servers can screen a compound's structure against databases of known protein binding sites to predict a wide range of potential on- and off-targets. bohrium.comnih.gov This can provide early warnings for potential liabilities, such as hERG channel inhibition, which is a common cause of cardiotoxicity. bohrium.com

In Vitro Screening: Predictions must be validated experimentally. Screening lead compounds against panels of common off-targets (e.g., kinases, GPCRs, ion channels) is essential for building a comprehensive safety and selectivity profile.

Research into related benzothiazoles has already shown the potential for designing multi-target agents. For instance, derivatives have been developed as dual inhibitors of VEGFR-2/BRAF or VEGFR-2/PARP-1 for cancer therapy and as multi-target agents for Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and amyloid-beta aggregation. nih.govresearchgate.net A thorough investigation of the off-target profile of 4-propoxy-1,3-benzothiazol-2-amine will be crucial for its safe development and could reveal opportunities for rational polypharmacological design.

| Research Area | Key Objective | Relevant Findings for Benzothiazoles |

| Polypharmacology | To identify and characterize the multiple biological targets of a single compound. | Design of dual inhibitors (e.g., VEGFR-2/BRAF) and multi-target agents for complex diseases. nih.govresearchgate.net |

| Off-Target Profiling | To identify unintended interactions that may lead to toxicity. | Potential for hERG channel inhibition identified as an area for optimization. bohrium.com |

| Dual Inhibition | To rationally design compounds that modulate two distinct disease-relevant targets. | Benzothiazole derivatives developed as dual DNA gyrase/topoisomerase IV inhibitors for antimicrobial activity. nih.gov |

Exploration of Synergistic Effects in In Vitro Combinatorial Studies

Complex diseases like cancer often require combination therapy to overcome drug resistance and improve efficacy. A significant research gap and opportunity lies in exploring the potential of 4-propoxy-1,3-benzothiazol-2-amine and its analogues to work synergistically with existing therapeutic agents.

Recent studies with other benzothiazole derivatives have shown this to be a highly promising strategy:

Anticancer Synergy: A novel benzothiazole derivative, when combined with the standard chemotherapy drug gemcitabine, produced a synergistic effect in reducing the viability of pancreatic cancer cells in vitro. nih.gov

Antimicrobial Synergy: A benzothiazole derivative targeting the Gac/Rsm two-component system in Pseudomonas aeruginosa demonstrated a strong synergistic effect with the antibiotics ciprofloxacin (B1669076) and tobramycin, enhancing their inhibitory activity and slowing the development of resistance. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.